3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is a quinoline derivative with a unique structure that includes an aminomethyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, followed by functional group modifications For example, the synthesis may begin with the formation of a quinoline derivative through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acidThe aminomethyl group can be introduced via reductive amination using formaldehyde and a suitable amine source under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminomethyl group can form hydrogen bonds with biological targets, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the aminomethyl and methyl groups.
8-Methylquinoline: Lacks the aminomethyl and methoxy groups.
Uniqueness
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, while the methoxy and methyl groups influence its electronic properties and solubility .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(aminomethyl)-6-methoxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-10(16-2)5-8-4-9(6-13)12(15)14-11(7)8/h3-5H,6,13H2,1-2H3,(H,14,15) |
InChI Key |
INVSMYDEOWQVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C(=C2)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.